7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. Its molecular formula is , with a molecular weight of approximately 199.05 g/mol. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and unique structural properties, making it a candidate for various applications in pharmaceuticals and agrochemicals .
The chemical reactivity of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is influenced by its bromine substituent and the nitrogen atoms within the heterocyclic framework. Key reactions include:
Research indicates that derivatives of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine may exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Some derivatives have shown potent activity against FGFR1, 2, and 3 with low IC50 values, indicating their potential as anti-cancer agents. Additionally, these compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves bromination processes. Common methods include:
These synthetic strategies are crucial for producing the compound at both laboratory and industrial scales while maintaining high purity levels.
7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several applications:
Interaction studies involving 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine have primarily focused on its binding affinity to various biological targets. Notably, its interactions with fibroblast growth factor receptors have been characterized through biochemical assays that measure inhibition potency (IC50 values). These studies are essential for understanding the compound's mechanism of action and potential side effects in therapeutic contexts .
Several compounds share structural similarities with 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Bromo-1H-pyrrolo[3,2-b]pyridine | 115170-40-6 | 0.84 |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 183208-34-6 | 0.84 |
5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | 0.81 |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | 129686-16-4 | 0.79 |
5-Bromo-N,N-dimethylpyridin-3-amine | 1265139-77-2 | 0.77 |
The uniqueness of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine lies in its specific substitution pattern and the dual presence of pyrrole and pyridine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds listed above. Its specific interactions with biological targets further enhance its profile as a promising candidate for drug development .